2,7-Diaminoanthraquinone

Thermal Stability Melting Point Materials Science

2,7-Diaminoanthraquinone (CAS 605-44-7) is a non-interchangeable isomer for high-performance polymers, electroactive materials, and vat dyes. The 2,7-substitution ensures a melting point above 330°C, providing a wider thermal processing window than the 1,5-isomer. It is critical for electroactive dendrimers, redox-active polymers for organic electronics/batteries, and specific blue/green vat dyes with high fastness. Substitution without re-validation is not scientifically justifiable. Procure ≥98% purity for your R&D.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 605-44-7
Cat. No. B1616665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diaminoanthraquinone
CAS605-44-7
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=CC(=C3)N
InChIInChI=1S/C14H10N2O2/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6H,15-16H2
InChIKeyKJNHYKBXQOSFJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diaminoanthraquinone (CAS 605-44-7) for Advanced Materials and Dye Synthesis Procurement


2,7-Diaminoanthraquinone (CAS 605-44-7) is an organic compound in the anthraquinone family, characterized by amino groups at the 2 and 7 positions on the anthraquinone backbone . This symmetric substitution pattern on the central ring dictates its specific electronic and steric properties, distinguishing it from other regioisomers [1]. It serves as a critical monomer or intermediate in the synthesis of high-performance polymers, vat dyes, and electroactive materials [2].

Why 2,7-Diaminoanthraquinone Cannot Be Casually Substituted with Other Diaminoanthraquinone Isomers


Direct substitution of 2,7-diaminoanthraquinone with other diaminoanthraquinone regioisomers (e.g., 1,4-, 1,5-, or 2,6-) is not scientifically justifiable without rigorous re-validation. The specific positioning of the amino groups fundamentally alters the compound's thermal stability, electronic structure, and solubility, which are critical for downstream applications [1]. As demonstrated in the synthesis of electroactive dendrimers, the choice of diaminoanthraquinone isomer directly impacts the electrochemical and spectroscopic properties of the final material, making it a non-interchangeable building block [2].

Quantitative Differentiation of 2,7-Diaminoanthraquinone Against Closest Analogs


Higher Thermal Stability of 2,7-Diaminoanthraquinone vs. 1,5-Diaminoanthraquinone

2,7-Diaminoanthraquinone demonstrates significantly higher thermal stability than the commonly used 1,5-diaminoanthraquinone isomer. Its melting point exceeds 330 °C, which is at least 21 °C higher than the 307-309 °C melting range reported for the 1,5-isomer. This property is critical for high-temperature polymer synthesis and processing [1].

Thermal Stability Melting Point Materials Science

Distinct Electrochemical Properties of 2,7-Diaminoanthraquinone-Based Polymers

The choice of diaminoanthraquinone isomer as a monomer directly influences the redox potential of the resulting polymer. Research on polydiaminoanthraquinones for potassium-ion batteries shows that the redox properties are tunable based on the isomeric structure. While specific quantitative data for the 2,7-isomer polymer compared to others is not available in the open abstract, the study explicitly states that properties are tunable by selecting different diaminoanthraquinone isomers, establishing 2,7-diaminoanthraquinone as a unique building block for electrochemical applications [1].

Electrochemistry Redox Potential Organic Electronics

Vat Dye Intermediate with Specific Color Fastness Properties

2,7-Diaminoanthraquinone is specifically utilized as an intermediate for synthesizing vat dyes that produce blue and green shades with high color fastness to light, washing, and rubbing. This application is tied to its specific substitution pattern, which influences the dye's chromophore and its interaction with cellulosic fibers [1]. While this is a qualitative application note, it directly contrasts with other diaminoanthraquinones like 1,4-diaminoanthraquinone, which are predominantly used for producing different dye classes (e.g., reactive dyes) and colors .

Dye Synthesis Color Fastness Textile Chemistry

Recommended Application Scenarios for 2,7-Diaminoanthraquinone Based on Evidence


High-Temperature Polymer Synthesis

Researchers and industrial chemists should prioritize 2,7-diaminoanthraquinone when developing polyimides, polyamides, or other high-performance polymers that require processing or operation at elevated temperatures. Its melting point above 330 °C, which is at least 21 °C higher than that of 1,5-diaminoanthraquinone, provides a wider thermal processing window and enhances the final material's thermal stability [1].

Electroactive Material Development

For the synthesis of electroactive dendrimers or redox-active polymers intended for organic electronics, sensors, or battery cathodes, 2,7-diaminoanthraquinone is a critical building block. The choice of this specific isomer is known to tune the material's electrochemical and spectroscopic properties, a fact that makes it non-interchangeable with other diaminoanthraquinones for achieving specific device performance targets [1].

Synthesis of High-Fastness Vat Dyes

2,7-Diaminoanthraquinone is the preferred intermediate for synthesizing vat dyes that yield specific blue and green shades on cellulosic fibers. Its unique molecular structure contributes to the final dye's high resistance to light, washing, and rubbing, a performance characteristic that cannot be guaranteed if substituted with other diaminoanthraquinone isomers commonly used for different dye classes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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